
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . It’s a type of organo-substituted silane, which are often used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3-Bromopropylamine hydrobromide as a reagent . For example, it’s used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. For example, the structure of (3-Bromopropoxy)benzene, a similar compound, includes a new C–C π bond and the breaking of two single bonds to carbon .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For instance, 3-BROMOPROPYNE is highly flammable and a dangerous fire risk, sensitive to shock .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, flammability, and reactivity. For instance, 3-BROMOPROPYNE is soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide. It’s also highly flammable and a dangerous fire risk, sensitive to shock .科学的研究の応用
CO2 Capture by Task-Specific Ionic Liquids
One of the applications involves the development of new room temperature ionic liquids for CO2 capture. These ionic liquids, created through reactions involving bromopropylamine hydrobromide derivatives, can sequester CO2 reversibly without the need for water or volatile organic compounds. This innovation offers a nonvolatile, recyclable alternative to traditional amine sequestering agents, presenting a promising solution for CO2 capture and environmental sustainability (Bates et al., 2002).
Synthesis of Poly(methylenepyridinium)s
Research into the polymerization of bromomethylpyridine derivatives, including 3-bromomethyl pyridine hydrobromides, has led to the development of poly(methylenepyridinium)s. This process, analyzed through NMR spectroscopy, involves bimolecular reactions and yields polymers with potential applications in materials science due to their solubility, thermal stability, and reactivity attributes. The study provides insights into the synthesis and potential uses of these polymers in various industrial and technological applications (Monmoton et al., 2008).
Environmental Impact of Propargyl Bromide
Although not directly involving 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, studies on propargyl bromide, a related compound, highlight the environmental considerations of using brominated compounds as soil fumigants. Research on the volatility, adsorption, and degradation of propargyl bromide underscores the importance of understanding and mitigating the environmental impacts of such chemicals (Yates & Gan, 1998).
Hydroxypyridinone Chelators for Medical Applications
In the field of biomedicine, derivatives of hydroxypyridinones, which could be synthesized from compounds similar to 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, have been explored for their potential in treating iron overload diseases and in radiopharmaceuticals for PET imaging with gallium-68. These applications demonstrate the diverse utility of pyridine derivatives in developing therapeutic agents and diagnostic tools (Cusnir et al., 2017).
Bromination Reagents and Solvents
The synthesis and characterization of 1-butyl-3-methylpyridinium tribromide, a compound related to 3-(3-Bromopropyl)-4-methylpyridine hydrobromide, showcase its efficiency as a reagent and solvent for the bromination of anilines and phenols. This research highlights the utility of pyridinium derivatives in facilitating organic synthesis reactions under mild conditions, offering an example of their application in synthetic chemistry (Borikar et al., 2009).
作用機序
Target of Action
Brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds typically interact with their targets through covalent bonding, influencing the target’s function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Bromopropyl)-4-methylpyridine;hydrobromide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(3-Bromopropyl)-4-methylpyridine;hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. This interaction is crucial for the synthesis of photochemically and thermally reactive compounds, such as azobenzene rotaxane and indolocarbazole-containing rotaxane . The nature of these interactions involves the formation of covalent bonds between the compound and the target biomolecules, leading to the desired chemical modifications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction . For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions. For instance, high doses of this compound may cause oxidative stress, inflammation, and tissue damage in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for the detoxification and elimination of the compound from the body, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in target cells and tissues. The distribution of this compound can influence its biological activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For example, the compound may be directed to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
特性
IUPAC Name |
3-(3-bromopropyl)-4-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8-4-6-11-7-9(8)3-2-5-10;/h4,6-7H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGHNLGLCZSIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

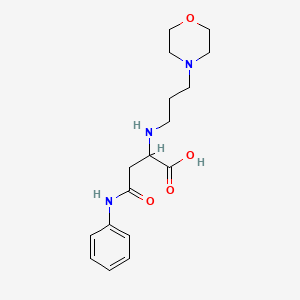
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
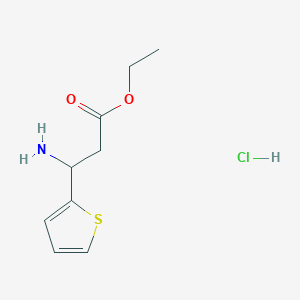
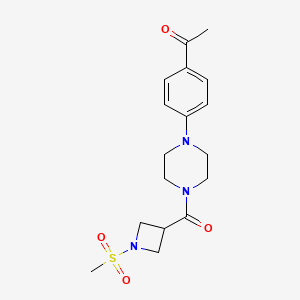
![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)
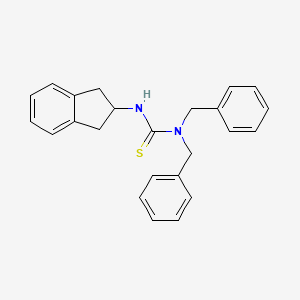

![Methyl N-[(4-morpholin-4-ylthian-4-yl)methyl]carbamate](/img/structure/B2615207.png)
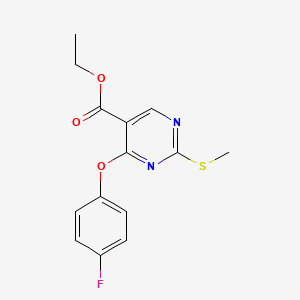

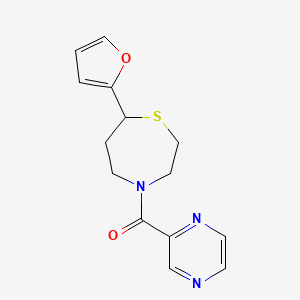
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2615218.png)